molecular formula C19H23ClN2O4 B2821037 2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride CAS No. 474262-41-4

2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride

Cat. No.: B2821037
CAS No.: 474262-41-4
M. Wt: 378.85
InChI Key: RNTYTMXVYHSLKU-UHFFFAOYSA-N
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Description

2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride is a complex organic compound with a molecular formula of C₁₉H₂₃ClN₂O₄. This compound is characterized by the presence of a pyridine ring, a mesityloxy group, and an acetate moiety, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride is unique due to the presence of the mesityloxy group, which imparts specific steric and electronic properties.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-(2,4,6-trimethylphenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4.ClH/c1-13-9-14(2)18(15(3)10-13)25-12-17(22)24-8-7-21-19(23)16-5-4-6-20-11-16;/h4-6,9-11H,7-8,12H2,1-3H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTYTMXVYHSLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)OCCNC(=O)C2=CN=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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